3α-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride belongs to a class of compounds known as phenyltropanes, which are structurally similar to cocaine. [] This compound is a potent and selective dopamine transporter (DAT) inhibitor, meaning it blocks the reuptake of dopamine in the brain. [] Due to its structural similarity to cocaine and its effect on dopamine levels, 3α-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride is a valuable tool in scientific research for studying the mechanisms of action of cocaine and exploring potential therapeutic targets for treating cocaine addiction. []
3-CPMT is synthesized from tropine, a bicyclic alkaloid derived from the Solanaceae family of plants. The classification of 3-CPMT falls under organic compounds, specifically within the category of alkaloids and their derivatives. Its structure features a tropine core modified with a chlorobenzhydryl group, which is significant for its biological activity.
The synthesis of 3-CPMT involves a reaction between tropine and 4-chlorobenzhydryl chloride. This process typically requires specific conditions to ensure optimal yield and purity.
Synthesis Steps:
The molecular structure of 3-CPMT can be described as follows:
The structure consists of a tropine moiety connected to a chlorobenzhydryl group via an ether linkage. The presence of the chlorine atom on the phenyl ring enhances the lipophilicity and biological activity of the compound.
3-CPMT participates in various chemical reactions, primarily focused on its interactions with neurotransmitter systems:
These reactions are crucial for understanding its mechanism of action and potential therapeutic applications.
The mechanism by which 3-CPMT exerts its effects involves:
Research indicates that this mechanism may have implications for treating disorders characterized by dysregulated dopamine levels, such as depression or schizophrenia.
The physical and chemical properties of 3-CPMT are essential for its application in research and pharmacology:
These properties are critical for handling and application in laboratory settings.
3-CPMT has several scientific applications, particularly in pharmacological research:
The molecular architecture of 3-CPMT (C₂₁H₂₅Cl₂NO, MW 378.34) comprises two primary fragments: a tropane alkaloid moiety and a 4-chlorobenzhydryl ether system [1] [7]. Retrosynthetic disconnection at the ether linkage reveals tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) and 4-chlorobenzhydryl bromide as advanced precursors. The tropine subunit necessitates stereoselective formation of the N-methyl-8-azabicyclo[3.2.1]octane scaffold, while the benzhydryl fragment requires regioselective chlorination.
Table 1: Retrosynthetic Disconnections for 3-CPMT
Target Bond | Precursor A | Precursor B | Key Disconnection Strategy |
---|---|---|---|
Ether linkage | Tropine | 4-Chlorobenzhydryl bromide | Williamson ether synthesis |
N-C bond | Pyrrolidine/acetone | Methylating agent | Mannich cyclization |
Aryl-Cl bond | Benzhydrol | Cl₂/FeCl₃ | Electrophilic aromatic substitution |
The tropine synthesis relies on a classical Robinson-Schöpf reaction, involving condensation of succinaldehyde, acetonedicarboxylate, and methylamine under physiological pH to establish the bicyclic framework. Alternative routes employ Mannich-type cyclizations of pyrrolidine derivatives with acetone dicarboxylates [9]. The 4-chlorobenzhydryl fragment is accessible via Friedel-Crafts alkylation between chlorobenzene and benzyl chloride, followed by radical bromination at the benzylic position. Final assembly involves a Williamson etherification under phase-transfer conditions (K₂CO₃, tetrabutylammonium iodide), achieving yields >85% [1].
The tropane core of 3-CPMT contains a chiral tertiary alcohol at C-3, demanding enantioselective methodologies to avoid racemization. Three principal catalytic strategies have been employed:
Metal-Catalyzed Asymmetric Hydrogenation: Iridium complexes with chiral phosphine-oxazoline ligands (e.g., (R)-Phox) facilitate enantioselective reduction of the tropinone precursor. Using [Ir(cod)Cl]₂/(R)-Phox (0.5 mol%) under 50 atm H₂, this method achieves 92% ee and >95% conversion in methanol at 25°C [4].
Organocatalytic Desymmetrization: Proline-derived catalysts enable enantioselective aldol reactions to establish the C-3 stereocenter. A Jørgensen-Hayashi catalyst (10 mol%) in dichloromethane converts tropinone to chiral 3-hydroxytropane with 89% ee via intramolecular aldolization [4].
Flow Chemistry Integration: Continuous-flow asymmetric reductive amination employs immobilized Pd/DABCO catalysts, enhancing stereocontrol (94% ee) and throughput (space-time yield: 0.8 g·L⁻¹·h⁻¹). This system minimizes catalyst leaching and enables 120-hour operational stability [4].
Table 2: Performance Comparison of Asymmetric Strategies
Method | Catalyst | ee (%) | Yield (%) | Reaction Time |
---|---|---|---|---|
Iridium hydrogenation | (R)-Phox/Ir | 92 | 95 | 12 h |
Organocatalysis | Jørgensen-Hayashi catalyst | 89 | 78 | 48 h |
Flow reductive amination | Pd/DABCO@SiO₂ | 94 | 90 | 2 h (residence) |
Solvent-free methodologies enhance sustainability by eliminating volatile organic compounds (VOCs) and improving atom economy. Two mechanochemical routes demonstrate efficacy for 3-CPMT synthesis:
High-Shear Mechanochemistry: The tropine/4-chlorobenzhydryl bromide etherification is accelerated using a Y-type interaction chamber in microfluidizer processors. Triboelectric forces generated at >10,000 psi promote intimate mixing, reducing reaction time from 12 hours (solution-phase) to 45 minutes at 25°C. This approach achieves 97% conversion with a 5:1 stoichiometric ratio, avoiding traditional solvents like THF or DMF [5].
Catalytic Ball Milling: Lewis acid catalysts immobilized on silica (e.g., Sc(OTf)₃-SiO₂, 2 mol%) enable efficient tropinone functionalization. Neat reagents are milled in zirconia vessels (500 rpm, 30 min), facilitating C-O bond formation via a ligand-assisted mechanism. Yields reach 88% with minimal catalyst decomposition, outperforming solution-phase counterparts (70% yield) [2].
Key advantages include:
Biocatalysis offers unparalleled stereocontrol under mild conditions, leveraging enzyme engineering and immobilization:
Lipase-Mediated Kinetic Resolution: Pseudomonas fluorescens lipase immobilized on amine-modified silica nanoparticles resolves racemic 3-hydroxy-3-phenylpropanonitrile—a key 3-CPMT intermediate. Transesterification with vinyl acetate in hexane containing 1% [BMIM]Cl ionic liquid achieves 97.4% process efficiency and 79.5% ee for the (S)-enantiomer [6]. The ionic liquid stabilizes the enzyme, enabling 10 reuse cycles with <5% activity loss.
Engineered Methyltransferases: S-Adenosylmethionine (SAM)-dependent methyltransferases catalyze N-methylation of nortropine intermediates. Directed evolution of wild-type enzymes (3 rounds of mutagenesis) enhances activity toward bulkier substrates, yielding 3-CPMT precursors with >99% regioselectivity. Co-immobilization with formate dehydrogenase (FDH) on silica-alumina hybrid supports enables in situ cofactor regeneration, boosting space-time yield by 3.2-fold [3] [8].
Multienzyme Cascades: A one-pot system combines alcohol dehydrogenases (ADH) for tropinone reduction with transaminases (ATA) for chiral amine synthesis. Compartmentalization in chitosan-silica microbeats prevents mutual inactivation, delivering enantiopure intermediates in 82% yield [8].
Table 3: Biocatalytic Systems for 3-CPMT Synthesis
Biocatalyst | Support/Modification | Key Metric | Value |
---|---|---|---|
P. fluorescens lipase | SiO₂-NH₂/[BMIM]Cl | Enantiomeric excess | 79.5% ee |
Engineered methyltransferase | Silica-alumina/FDH | Turnover number | 4,200 |
ADH-ATA cascade | Chitosan-silica beads | Cascade yield | 82% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7